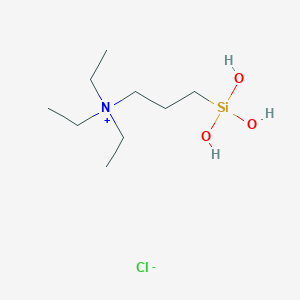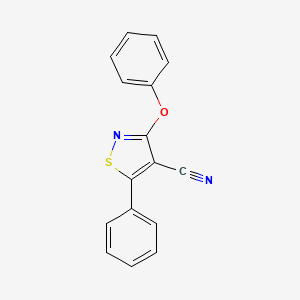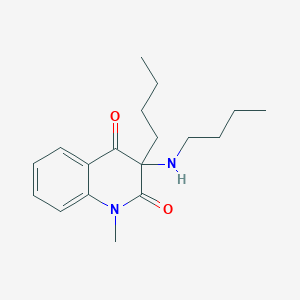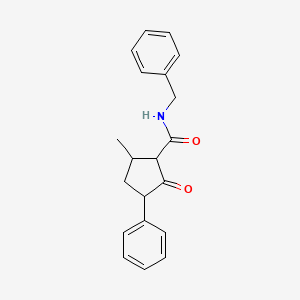
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is a chemical compound with the molecular formula C9H24ClNO3Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a biochemical reagent and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride typically involves the reaction of 3-chloropropyltrimethoxysilane with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropyltrimethoxysilane} + \text{triethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often supplied as a 50% solution in methanol to facilitate handling and storage .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: The hydrolysis of the compound is typically carried out in the presence of water or aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The hydrolysis of the compound results in the formation of silanol groups and the release of chloride ions.
Scientific Research Applications
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for various biological assays.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride involves its interaction with molecular targets through its silane and aminium groups. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the modification of the surface properties. This interaction is crucial for its applications in surface modification and functionalization .
Comparison with Similar Compounds
Similar Compounds
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- 3-(Trimethoxysilyl)propyltrimethylaminium chloride
Uniqueness
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is unique due to its triethylaminium group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific surface modifications and functionalizations .
Properties
CAS No. |
578009-08-2 |
|---|---|
Molecular Formula |
C9H24ClNO3Si |
Molecular Weight |
257.83 g/mol |
IUPAC Name |
triethyl(3-trihydroxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C9H24NO3Si.ClH/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;/h11-13H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IKMGDUVNWCMDMT-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCC[Si](O)(O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![2-{[(4-Chloropyridin-2-yl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12592355.png)
![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12592377.png)

![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
